

# Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

1-

Compound Name: (Methoxymethyl)cyclopropanecarboxylic acid

Cat. No.: B1384690

[Get Quote](#)

In the landscape of contemporary drug discovery and fine chemical synthesis, the cyclopropane ring has emerged as a uniquely valuable structural motif.<sup>[1][2]</sup> Its inherent ring strain and rigid conformation offer a powerful tool for medicinal chemists to enhance potency, modulate physicochemical properties, and improve metabolic stability.<sup>[1][2]</sup> **1-(Methoxymethyl)cyclopropanecarboxylic acid** (CAS No: 100683-08-7) is a bifunctional building block that strategically combines the conformational constraints of the cyclopropane ring with the synthetic versatility of a carboxylic acid and the modifying influence of a methoxymethyl substituent. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and development.

## Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its core properties can be summarized based on available information and predictive models.<sup>[3]</sup> This data provides a foundational understanding for its handling, characterization, and application in synthetic workflows.

Table 1: Physicochemical Properties of **1-(Methoxymethyl)cyclopropanecarboxylic Acid**

| Property          | Value                                         | Source              |
|-------------------|-----------------------------------------------|---------------------|
| Molecular Formula | C <sub>6</sub> H <sub>10</sub> O <sub>3</sub> |                     |
| Molecular Weight  | 130.14 g/mol                                  |                     |
| CAS Number        | 100683-08-7                                   | <a href="#">[3]</a> |
| Appearance        | Liquid                                        |                     |
| InChI Key         | KXQMCHQUKZMCFQ-<br>UHFFFAOYSA-N               |                     |

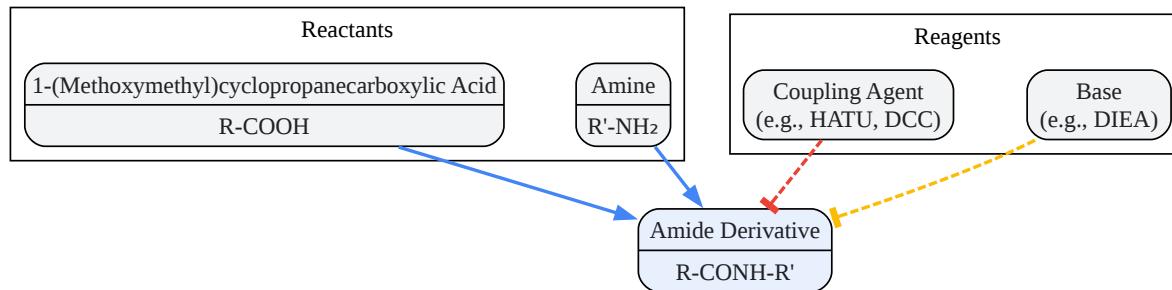
#### Spectroscopic Characterization (Predicted)

Due to the limited availability of public experimental spectra, the following data is based on validated computational predictions to serve as a reference for researchers.[\[3\]](#)

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity    | Protons | Assignment                        |
|----------------------|-----------------|---------|-----------------------------------|
| ~10-12               | Singlet (broad) | 1H      | Carboxylic Acid (-COOH)           |
| ~3.4                 | Singlet         | 3H      | Methoxy (-OCH <sub>3</sub> )      |
| ~3.3                 | Singlet         | 2H      | Methylene (-CH <sub>2</sub> -)    |
| ~1.0-1.2             | Multiplet       | 2H      | Cyclopropane (-CH <sub>2</sub> -) |
| ~0.8-1.0             | Multiplet       | 2H      | Cyclopropane (-CH <sub>2</sub> -) |

Table 3: Predicted Infrared (IR) Absorption Bands


| Wavenumber<br>(cm <sup>-1</sup> ) | Intensity     | Vibration   | Functional Group       |
|-----------------------------------|---------------|-------------|------------------------|
| 2500-3300                         | Strong, Broad | O-H Stretch | Carboxylic Acid        |
| ~2950                             | Medium        | C-H Stretch | Methoxy & Cyclopropane |
| ~1700                             | Strong        | C=O Stretch | Carboxylic Acid        |
| ~1100                             | Strong        | C-O Stretch | Ether                  |

## Synthesis and Mechanistic Considerations

The synthesis of 1-substituted cyclopropanecarboxylic acids can be approached through several established routes. A plausible and efficient pathway for **1-(Methoxymethyl)cyclopropanecarboxylic acid** involves the cyclopropanation of a suitable alkene followed by hydrolysis.

## Proposed Synthetic Pathway

A logical synthetic approach starts with the reaction of 2-(methoxymethyl)acrylonitrile with a carbene source, followed by hydrolysis of the nitrile to the carboxylic acid. This method leverages commercially available starting materials and well-understood reaction mechanisms.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1384690#1-methoxymethyl-cyclopropanecarboxylic-acid-chemical-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)